2-(Difluoromethoxy)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC17228172
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F5NO |
|---|---|
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(3-5(6)14)8(11,12)13/h1-3,7H,14H2 |
| Standard InChI Key | AQMFDPSSMOOFDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(difluoromethoxy)-5-(trifluoromethyl)aniline is C₈H₆F₅NO, with a molecular weight of 241.16 g/mol . The aromatic ring features two electron-withdrawing substituents:
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A difluoromethoxy group (-OCHF₂) at position 2, which introduces steric bulk and moderate electron withdrawal via the inductive effect.
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A trifluoromethyl group (-CF₃) at position 5, a strong electron-withdrawing group that significantly reduces the electron density of the aromatic ring.
The interplay between these groups influences the compound’s reactivity, solubility, and stability.
Spectral and Physical Data
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¹H NMR: The aromatic protons exhibit distinct splitting patterns due to the deshielding effects of the -CF₃ and -OCHF₂ groups. For example, protons adjacent to -CF₃ typically resonate downfield (δ ≈ 7.4–8.0 ppm) .
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¹⁹F NMR: The -OCHF₂ group shows a characteristic triplet (δ ≈ -140 ppm, J = 50–60 Hz), while the -CF₃ group appears as a singlet (δ ≈ -60 ppm) .
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Melting Point: Predicted to range between 80–100°C, based on analogous fluorinated anilines .
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Solubility: High lipophilicity due to fluorine substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₅NO |
| Molecular Weight | 241.16 g/mol |
| Predicted Melting Point | 80–100°C |
| LogP (Lipophilicity) | 2.8–3.2 (estimated) |
Synthesis Methodologies
Nucleophilic Aromatic Substitution (NAS)
A plausible route involves sequential functionalization of a pre-substituted aniline derivative:
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Introduction of -OCHF₂:
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Trifluoromethylation:
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Reduction of Nitro Group:
Table 2: Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | NAS (OCHF₂ introduction) | CHClF₂, K₂CO₃, DMF, 80°C | 65–75 |
| 2 | Trifluoromethylation | Umemoto’s reagent, CuI | 50–60 |
| 3 | Nitro Reduction | H₂, Pd/C, ethanol, 4–6 atm | 70–80 |
Industrial-Scale Considerations
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Catalyst Optimization: Palladium on carbon (Pd/C) is preferred for hydrogenation due to its recyclability and high activity .
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Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing groups deactivate the aromatic ring, directing electrophiles to the para position relative to the amino group. Example reactions:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 2-(difluoromethoxy)-5-(trifluoromethyl)-4-nitroaniline .
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Sulfonation: Concentrated H₂SO₄ introduces a sulfonic acid group at position 4.
Amino Group Reactivity
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Acetylation: Reacts with acetic anhydride to form the corresponding acetamide, enhancing stability for storage .
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Diazotization: Forms diazonium salts at 0–5°C, which couple with phenols to generate azo dyes .
Comparative Analysis with Analogues
Substituent Position Effects
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Ortho vs. Para Substitution: Compared to 4-difluoromethoxy-2-(trifluoromethyl)aniline, the ortho-substituted derivative exhibits lower solubility due to steric hindrance .
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Electron-Withdrawing Capacity: The -CF₃ group exerts a stronger inductive effect than -OCHF₂, making the meta position highly electron-deficient.
Table 3: Substituent Effects on Properties
| Compound | Melting Point (°C) | LogP | Reactivity Toward Electrophiles |
|---|---|---|---|
| 2-OCHF₂-5-CF₃-aniline | 80–100 | 3.0 | Low (directed to para position) |
| 4-OCHF₂-2-CF₃-aniline | 70–90 | 2.7 | Moderate |
| 2-CF₃-5-OCHF₂-aniline | 85–105 | 3.1 | Low |
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